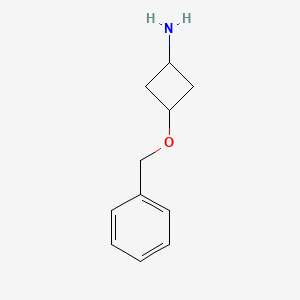

cis-3-(Benzyloxy)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of cis-3-(Benzyloxy)cyclobutanamine, CAS number 206660-72-2, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane derivatives are increasingly sought after in medicinal chemistry.[1][2] The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages in drug design, including:

-

Metabolic Stability: The strained carbocyclic ring is relatively inert, which can enhance the metabolic stability of a drug candidate.[1]

-

Conformational Restriction: The rigid nature of the cyclobutane scaffold helps to lock in specific conformations, which can lead to improved binding affinity and selectivity for biological targets.[1]

-

Novel Physicochemical Properties: Incorporating a cyclobutane moiety can modulate properties such as lipophilicity and polarity, offering a means to fine-tune the pharmacokinetic profile of a molecule.[3]

-

Bioisosteric Replacement: Cyclobutanes can serve as sp3-rich bioisosteres for aryl groups, providing a pathway to escape flatland and explore new chemical space.[1][4]

Cis-3-(Benzyloxy)cyclobutanamine, with its strategically placed amine and benzyloxy groups on a cyclobutane core, presents a versatile platform for the synthesis of a wide array of complex molecules and potential therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 206660-72-2 | [5] |

| Molecular Formula | C11H15NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Amine-like (similar to ammonia) | [6] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Safety and Handling

Cis-3-(Benzyloxy)cyclobutanamine is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[7]

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Synthesis of cis-3-(Benzyloxy)cyclobutanamine

A patent for the synthesis of 3-(benzyloxy)-1-cyclobutanone describes a five-step process involving etherification, halogenation, elimination, ring closure, and dechlorination.[8] This ketone can then be converted to the target amine via reductive amination.

Below is a proposed, generalized synthetic workflow.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FCKeditor - Resources Browser [mfa.gov.by]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

"cis-3-(Benzyloxy)cyclobutanamine" molecular weight and formula

An In-Depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: Properties, Synthesis, and Applications

Introduction

cis-3-(Benzyloxy)cyclobutanamine is a valuable chemical building block, particularly significant in the fields of medicinal chemistry and drug discovery. Its unique structure, combining a strained cyclobutane ring with benzyloxy and amine functional groups, offers a compelling scaffold for the development of novel therapeutic agents. The cyclobutane motif provides a degree of conformational rigidity that is increasingly sought after by medicinal chemists to improve pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and its role in the development of advanced pharmaceutical candidates.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula and weight are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.25 g/mol | [4] |

| CAS Number | 206660-72-2 | [3][4] |

| IUPAC Name | rel-(1s,3s)-3-(benzyloxy)cyclobutan-1-amine | [4] |

| Purity | Typically ≥97% | [3][4] |

| Monoisotopic Mass | 177.11537 Da | [5] |

The presence of the benzyloxy group increases lipophilicity, which can be crucial for membrane permeability, while the amine group provides a site for further chemical modification and salt formation to improve solubility and handling. The strained four-membered cyclobutane ring offers a three-dimensional structure that can be exploited to orient pharmacophoric groups in specific vectors, a strategy often used to enhance interaction with biological targets.[1]

Synthesis Pathway: A Methodological Overview

The synthesis of cis-3-(Benzyloxy)cyclobutanamine often involves the preparation of a key intermediate, 3-(benzyloxy)-1-cyclobutanone. Understanding the synthesis of this precursor is crucial for researchers. A patented method highlights a scalable approach with high yield and purity, utilizing readily available and low-cost raw materials.[6]

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-cyclobutanone Intermediate

This protocol describes a five-step reaction sequence to produce the key ketone intermediate.[6] The choice of this pathway is driven by its use of mild reaction conditions and cost-effective reagents, making it suitable for industrial-scale production.[6]

Step 1: Etherification

-

Objective: To form the benzyl ether linkage.

-

Procedure: React a suitable starting material (e.g., a di-halogenated precursor) with benzyl alcohol in the presence of a base. This step introduces the benzyloxy group that is characteristic of the final compound.

Step 2: Halogenation

-

Objective: To introduce a leaving group for the subsequent elimination reaction.

-

Procedure: The product from the etherification step is halogenated, typically using a standard halogenating agent.

Step 3: Elimination

-

Objective: To form a double bond, setting the stage for the cyclization reaction.

-

Procedure: The halogenated intermediate undergoes an elimination reaction, promoted by a base, to create an unsaturated intermediate.

Step 4: Ring Closure (Cyclization)

-

Objective: To form the core cyclobutane ring structure.

-

Procedure: This crucial step is performed at room temperature, which is a significant advantage as it reduces equipment requirements and cost.[6] The unsaturated intermediate undergoes an intramolecular reaction to form the four-membered ring.

Step 5: Dechloridation

-

Objective: To remove the remaining halogen and yield the final ketone precursor.

-

Procedure: The cyclized product is treated to remove the final halogen atom, yielding 3-(benzyloxy)-1-cyclobutanone with high purity.[6]

From 3-(benzyloxy)-1-cyclobutanone, the target amine can be synthesized through reductive amination.

Caption: Synthesis workflow for cis-3-(Benzyloxy)cyclobutanamine via a key intermediate.

Applications in Drug Discovery and Development

Cyclobutane-containing molecules are increasingly utilized as building blocks in medicinal chemistry to create sp³-rich structures that can offer advantages over traditional flat, aromatic systems.[2]

-

Scaffold for Bioisosteric Replacement: The cyclobutane ring can act as a bioisostere for other cyclic systems or even phenyl rings, helping to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[2]

-

Intermediate for API Synthesis: 3-(Benzyloxy)-1-cyclobutanone, the direct precursor, is explicitly mentioned as a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors, which are important targets in antiviral and cancer therapies, respectively.[6]

-

Development of Novel Therapeutics: The unique three-dimensional arrangement of functional groups on the cyclobutane scaffold allows for the exploration of new chemical space. Derivatives of this compound are investigated for a range of therapeutic areas. For instance, related benzyloxy-cyclobutane structures have been incorporated into novel platinum(II) complexes being studied for their antiproliferative activity against cancer cell lines.[7]

Conclusion

cis-3-(Benzyloxy)cyclobutanamine is a structurally distinct and highly versatile building block for drug discovery professionals. Its well-defined physicochemical properties, combined with a robust synthesis pathway for its key precursors, make it an attractive starting point for creating novel, conformationally constrained molecules. The strategic incorporation of the cyclobutane motif is a proven approach for enhancing the drug-like properties of therapeutic candidates, and cis-3-(Benzyloxy)cyclobutanamine stands as a prime example of such a valuable scaffold.

References

-

LabSolutions. cis-3-(benzyloxy)cyclobutanamine. [Online] Available at: [Link]

-

MDPI. Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II). [Online] Available at: [Link]

-

PubChem. cis-3-(2-Benzyloxyphenyl)cyclobutanol. [Online] Available at: [Link]

-

PubChemLite. 3-(benzyloxy)cyclobutan-1-amine hydrochloride (C11H15NO). [Online] Available at: [Link]

- Google Patents. Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Online] Available at: [Link]

-

PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Online] Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. cis-3-(Benzyloxy)cyclobutanamine 97% | CAS: 206660-72-2 | AChemBlock [try.achemblock.com]

- 5. PubChemLite - 3-(benzyloxy)cyclobutan-1-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

"cis-3-(Benzyloxy)cyclobutanamine" physical and chemical properties

High-Value Scaffold for Conformational Restriction in Medicinal Chemistry

Executive Summary & Strategic Utility

cis-3-(Benzyloxy)cyclobutanamine (CAS: 206660-72-2) is a specialized aliphatic amine intermediate used extensively in modern drug discovery. Its primary utility lies in its ability to introduce a cyclobutane pucker , a structural motif that offers a precise vector for substituent display while improving metabolic stability compared to flexible alkyl chains.

In the context of Fragment-Based Drug Design (FBDD) , this molecule serves as a "privileged scaffold." The cis-relationship between the amine and the benzyloxy group creates a specific spatial orientation that allows medicinal chemists to probe binding pockets with high stereochemical fidelity. It is frequently employed to modulate lipophilicity (LogD) and improve blood-brain barrier (BBB) permeability in kinase inhibitors and GPCR ligands.

Physicochemical Profile

The following data represents the core properties of the free base and its common salt forms. Researchers should note that the free base is an air-sensitive oil, while the hydrochloride salt is a stable solid.

| Property | Value / Description | Notes |

| CAS Number | 206660-72-2 (Free Base)1233333-56-6 (HCl Salt) | Verify specific salt form before ordering. |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Appearance | Colorless to pale yellow oil (Free Base)White crystalline solid (HCl Salt) | Free base darkens upon oxidation. |

| Boiling Point | ~268.5°C @ 760 mmHg | Predicted value; distills under high vacuum. |

| Density | 1.07 g/cm³ | |

| pKa | ~9.5 – 10.2 | Typical for primary cycloalkyl amines. |

| LogP | 1.8 – 2.1 | Moderate lipophilicity due to benzyl ether. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Salt forms are water-soluble. |

Synthetic Methodology: Reductive Amination

Expert Insight: While the Curtius rearrangement of cis-3-(benzyloxy)cyclobutanecarboxylic acid is stereospecific, the reductive amination of 3-(benzyloxy)cyclobutan-1-one is the industry-standard route due to the wider availability of the ketone precursor.

The challenge in this protocol is stereocontrol . Reductive amination typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. The protocol below utilizes a specific hydride source and temperature control to favor the cis isomer, followed by a purification strategy to isolate it.

Reaction Scheme Logic

-

Imine Formation: Condensation of the ketone with ammonium acetate.

-

Reduction: In situ reduction of the iminium species.

-

Isomer Separation: Exploiting the polarity difference between cis and trans isomers.

Detailed Protocol

Reagents:

-

3-(Benzyloxy)cyclobutan-1-one (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Solvent: Methanol (anhydrous)

-

Workup: NaOH (1M), DCM, Brine.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzyloxy)cyclobutan-1-one (e.g., 5.0 g, 28.4 mmol) in anhydrous Methanol (50 mL).

-

Imine Formation: Add Ammonium Acetate (21.9 g, 284 mmol) in a single portion. Stir the mixture at Room Temperature (25°C) for 2 hours.

-

Checkpoint: The solution may turn slightly cloudy. This "pre-equilibrium" allows the formation of the hemiaminal/imine species.

-

-

Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (2.67 g, 42.6 mmol) portion-wise over 15 minutes.

-

Safety Note: NaBH₃CN generates HCN if acidified. Keep the reaction alkaline/neutral and vent into a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours.

-

Validation: Monitor by LCMS. The ketone peak (M+1 ~177) should disappear, replaced by the amine mass (M+1 ~178).

-

-

Quench & Workup:

-

Concentrate the methanol under reduced pressure.

-

Resuspend the residue in DCM (100 mL) and 1M NaOH (50 mL). Crucial Step: High pH is required to ensure the amine is in the free base form for extraction.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification (The Critical Step):

-

The crude material is a mixture of cis and trans isomers (typically 3:1 to 5:1 ratio favoring cis).

-

Column Chromatography: Silica gel eluting with DCM:MeOH:NH₄OH (90:9:1).

-

Cis isomer typically elutes after the trans isomer (more polar due to the amine/ether dipole alignment).

-

Visualization of Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Synthetic workflow for the reductive amination of 3-(benzyloxy)cyclobutanone, highlighting the purification bottleneck.[1]

Stereochemical Validation

Distinguishing the cis isomer from the trans isomer is critical for Quality Control.

-

1H NMR Signature:

-

Cis-Isomer: The methine proton at the C1 position (attached to -NH₂) generally appears as a quintet or broad multiplet at a slightly downfield shift compared to the trans isomer due to the anisotropy of the benzyloxy group on the same face.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test. In the cis isomer, a strong NOE correlation is observed between the H1 (amine methine) and H3 (ether methine) protons because they are on the same face of the ring (syn-diaxial-like conformation). The trans isomer lacks this correlation.

-

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage:

-

Free Base: Store under inert gas (Argon/Nitrogen) at 2-8°C. It readily absorbs CO₂ from the air to form carbamates.

-

HCl Salt: Hygroscopic. Store in a desiccator at room temperature.

-

Applications in Drug Discovery

The cis-3-(benzyloxy)cyclobutanamine motif is a bioisostere for:

-

Para-substituted aromatics: The distance between the amine and the ether oxygen mimics the vector of a 1,4-disubstituted phenyl ring but with sp³ character (increasing solubility/Fsp³ score).

-

Flexible alkyl linkers: It introduces rigidity, reducing the entropy penalty upon binding to a protein target.

Case Study: Kinase Inhibition In the development of JAK inhibitors, cyclobutane rings are often used to project a solubilizing amine into the solvent front while the hydrophobic core binds the ATP pocket. The benzyloxy group can be deprotected (H₂/Pd-C) to yield the alcohol, which can then be functionalized with fluorophores or PROTAC linkers.

References

-

ChemicalBook. cis-3-(Benzyloxy)cyclobutanamine Properties and Suppliers.Link

-

PubChem. Compound Summary: cis-3-(Benzyloxy)cyclobutanamine. National Library of Medicine. Link

-

Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Cyclobutanes. (General Reference for handling and safety data). Link

-

Enamine Store. cis-3-(Benzyloxy)cyclobutanamine Building Block. (Commercial availability and purity specifications). Link

-

Beilstein J. Org. Chem. Stereoselective syntheses of aminocyclitols.[4] (Reference for stereoselective reduction logic). Link

Sources

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. angenechemical.com [angenechemical.com]

- 3. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]

Structural Characterization of cis-3-(Benzyloxy)cyclobutanamine

This guide details the structural characterization of cis-3-(Benzyloxy)cyclobutanamine , a high-value scaffold in medicinal chemistry known for its utility as a conformationally restricted bioisostere.[1]

Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary & Compound Significance

cis-3-(Benzyloxy)cyclobutanamine is a bifunctional building block featuring a cyclobutane core substituted at the 1- and 3-positions.[1] The cis-stereochemistry (Z-isomer) is critical for biological activity, often dictating the vector alignment of the amine (coupling handle) and the benzyloxy group (lipophilic domain/protected alcohol).[2]

Unlike flexible alkyl chains, the cyclobutane ring introduces "puckering," creating distinct spatial regions.[2] Distinguishing the cis-isomer from the trans-isomer is the primary analytical challenge due to their identical mass and similar polarity. This guide provides a self-validating workflow to unequivocally assign stereochemistry.

| Property | Detail |

| IUPAC Name | (1s,3s)-3-(Benzyloxy)cyclobutan-1-amine |

| Core Topology | 1,3-Disubstituted Cyclobutane |

| Stereochemistry | cis (Z); Substituents on the same face of the puckered ring |

| Key Challenge | Differentiating cis (thermodynamic) vs. trans (kinetic) isomers via NMR |

Synthesis & Stereochemical Origins

To characterize the compound, one must understand its origin.[2] The most common synthetic route involves the reductive amination of 3-(benzyloxy)cyclobutan-1-one.[1]

-

Reaction: 3-(Benzyloxy)cyclobutanone + NH

OAc + NaBH -

Thermodynamics: The cis-isomer (diequatorial-like conformation) is generally thermodynamically favored over the trans-isomer (axial-equatorial).[1]

-

Implication: The major product in thermodynamic conditions is usually the cis-isomer, but confirmation is mandatory.

Analytical Strategy: The "Triad of Truth"

We employ a three-tiered approach to validate structure and purity:

-

HRMS: Confirms molecular formula.

-

1D NMR (

H, -

2D NMR (NOESY/COSY): The definitive proof of stereochemistry.[1][2]

Mass Spectrometry (HRMS)[1][2]

NMR Spectroscopy (The Gold Standard)

The distinction between cis and trans relies on the ring puckering of cyclobutane.[2]

-

cis-Isomer: Both the benzyloxy and amine groups adopt a pseudo-equatorial orientation to minimize transannular steric strain. Consequently, the methine protons (H1 and H3) adopt a pseudo-axial orientation.[2]

-

trans-Isomer: One substituent is pseudo-equatorial, the other pseudo-axial.[3]

Predicted NMR Data Table (CDCl

, 400 MHz)

| Position | Proton (H) | Multiplicity | Diagnostic Note | ||

| H1 | CH-NH | 3.10 - 3.30 | Pentet/Multiplet | Pseudo-axial; shielded relative to trans.[1] | |

| H3 | CH-OBn | 3.90 - 4.10 | Pentet/Multiplet | Pseudo-axial; shielded relative to trans.[1] | |

| H2/H4 | CH | 1.80 - 2.50 | Multiplet | * | Complex AA'BB' system due to puckering.[1][2] |

| Benzylic | Ph-CH | 4.40 - 4.50 | Singlet | - | Sharp singlet confirms O-Bn integrity.[1] |

| Aromatic | Ph-H | 7.20 - 7.40 | Multiplet | - | Integration = 5H.[1] |

Expert Insight: In 1,3-disubstituted cyclobutanes, the cis-isomer (diequatorial substituents) places the H1 and H3 protons in a 1,3-diaxial relationship. This proximity is the key to assignment.[2]

Definitive Stereochemical Assignment Protocol

This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to visualize the spatial proximity of protons.[2]

Step-by-Step Workflow

-

Sample Prep: Dissolve 5-10 mg of amine in 0.6 mL CDCl

. Ensure the solution is free of paramagnetic impurities (filter through Celite if needed).[1][2] -

1D Acquisition: Acquire a standard

H spectrum (16 scans).[1][2] Identify the H1 (amine-bearing) and H3 (ether-bearing) methine signals.[1][2] -

NOESY Acquisition:

-

Mixing Time: 500 ms (optimal for medium molecules).

-

Focus: Look for the cross-peak between H1 and H3 .

-

-

Interpretation:

Logic Visualization (DOT Diagram)[1][2]

Figure 1: Decision tree for stereochemical assignment using NOESY spectroscopy.

Experimental Protocol: Characterization Workflow

Materials

-

Solvent: CDCl

(99.8% D) with 0.03% TMS.[1][2] -

Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving ring multiplets).

-

Reference Standard: Residual CHCl

at 7.26 ppm.[1][2]

Procedure

-

Isolation: If the compound is a crude salt (e.g., HCl salt), perform a "free-basing" extraction:

-

Sample Preparation: Dissolve the resulting oil in 0.6 mL CDCl

. -

Acquisition:

-

Analysis:

Safety & Handling

-

Hazards: Primary amines are potential skin irritants and sensitizers.[1][2] Benzylic ethers are generally stable but can cleave under strong hydrogenation conditions.[1][2]

-

Storage: Store under inert atmosphere (N

or Ar) at -20°C to prevent amine oxidation or carbamate formation with atmospheric CO

References

-

Wiberg, K. B., et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes."[1][2] Journal of Organic Chemistry, 2008.[1][2] Link[1][2]

-

Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy: Cyclobutane Conformational Dynamics."[1][2] Journal of the American Chemical Society, 1958.[2] Link[1][2]

-

Chemical Book. "cis-3-(Benzyloxy)cyclobutan-1-ol Properties and Safety." ChemicalBook Database.[1][2] Link

-

Sigma-Aldrich. "Cyclobutylamine Synthesis and Handling."[1][2] Merck Technical Library.[1][2] Link[1][2]

Sources

An In-Depth Technical Guide on the Role of the Benzyloxy Group in cis-3-(Benzyloxy)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-(Benzyloxy)cyclobutanamine is a valuable building block in medicinal chemistry, offering a rigid cyclobutane scaffold functionalized with a key amine group and a versatile benzyloxy moiety.[1][2][3][4][5] This guide delves into the multifaceted role of the benzyloxy group within this specific molecular architecture. We will explore its critical function as a protecting group for the hydroxyl functionality, its influence on the stereochemical outcomes of synthetic transformations, and its impact on the overall reactivity and physicochemical properties of the molecule. This analysis is grounded in the fundamental principles of organic chemistry and supported by established experimental protocols and mechanistic insights, providing a comprehensive resource for researchers leveraging this and similar structures in drug discovery and development.

Introduction: The Strategic Importance of the Benzyloxy Group

In the intricate world of multi-step organic synthesis, the success of a synthetic campaign often hinges on the strategic use of protecting groups.[6][7] The benzyloxy group (BnO-), a benzyl ether, is a widely employed protecting group for alcohols due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild protocols.[8][9][10][11] In the context of cis-3-(Benzyloxy)cyclobutanamine, the benzyloxy group serves to mask the reactive hydroxyl group of the corresponding cyclobutanol precursor, preventing it from engaging in undesired side reactions during the introduction or modification of the amine functionality.[6]

The cyclobutane ring itself is an increasingly popular scaffold in medicinal chemistry.[1][3][4][5] Its rigid, puckered conformation provides a three-dimensional framework that can orient pharmacophoric elements in a precise manner, potentially leading to enhanced potency and selectivity.[1][4] The cis relationship between the benzyloxy and amine groups on this scaffold further defines the spatial arrangement of these functionalities, a critical consideration in rational drug design.

This guide will dissect the pivotal roles of the benzyloxy group in the synthesis and application of cis-3-(Benzyloxy)cyclobutanamine, providing both theoretical understanding and practical guidance.

The Benzyloxy Group as a Linchpin for Synthesis: A Protecting Group Strategy

The primary and most evident role of the benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine is to serve as a protecting group for the hydroxyl moiety. Hydroxyl groups are nucleophilic and can interfere with a wide range of synthetic transformations, particularly those involving strong bases or nucleophiles.[7][10] By converting the hydroxyl group to a benzyl ether, its reactivity is effectively masked, allowing for selective manipulation of other parts of the molecule.[6][8]

Installation of the Benzyl Protecting Group

The introduction of the benzyl group is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[10][12] In the synthesis of the precursor to cis-3-(Benzyloxy)cyclobutanamine, cis-3-(benzyloxy)cyclobutanol, the alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[12]

Caption: General workflow for the benzylation of an alcohol.

Stability of the Benzyl Ether

The resulting benzyl ether is stable to a wide array of reagents and reaction conditions, including:

-

Basic conditions: Resistant to strong bases like hydroxides, alkoxides, and organometallic reagents.[11]

-

Many oxidizing and reducing agents: While susceptible to catalytic hydrogenation, it is stable to many other common redox reagents.[11]

This stability is crucial for the subsequent synthetic steps required to introduce the amine functionality, which may involve reductive amination or other transformations that would be incompatible with a free hydroxyl group.

Stereochemical Influence of the Benzyloxy Group

The presence of the benzyloxy group on the cyclobutane ring can exert a significant influence on the stereochemical outcome of subsequent reactions. This "stereodirecting effect" arises from the steric bulk of the benzyloxy group, which can hinder the approach of reagents from one face of the cyclobutane ring, thereby favoring attack from the opposite face.[13]

In the synthesis of cis-3-(Benzyloxy)cyclobutanamine, the stereochemistry is often established early, and the benzyloxy group helps to maintain this relative configuration throughout the synthetic sequence. For instance, if a reaction proceeds through a planar intermediate, the bulky benzyloxy group can direct the incoming substituent to the opposite face, reinforcing the cis relationship.

Impact on Physicochemical Properties and Reactivity

The benzyloxy group imparts distinct physicochemical properties to the molecule:

-

Increased Lipophilicity: The presence of the aromatic benzyl group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its parent alcohol.[14] This can be a critical factor in drug design, influencing properties such as membrane permeability and protein binding.[14]

-

Altered Electronic Effects: The ether oxygen is an electron-donating group through resonance, which can subtly influence the reactivity of the cyclobutane ring. Conversely, the phenyl ring can have weak electron-withdrawing inductive effects.[15]

Deprotection: Unveiling the Hydroxyl Group

A key advantage of the benzyl protecting group is the availability of reliable and often mild methods for its removal.[16] The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.[9][17][18]

Experimental Protocol: Catalytic Hydrogenolysis

Objective: To deprotect the benzyloxy group of cis-3-(Benzyloxy)cyclobutanamine to yield cis-3-aminocyclobutanol.

Materials:

-

cis-3-(Benzyloxy)cyclobutanamine

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)[18]

Procedure:

-

Dissolve cis-3-(Benzyloxy)cyclobutanamine in a suitable solvent in a reaction vessel.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-3-aminocyclobutanol.

-

Purify the product as necessary (e.g., by crystallization or chromatography).

Caption: Step-by-step workflow for catalytic hydrogenolysis.

Mechanism of Deprotection: The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.[17]

Alternative Deprotection Methods

While catalytic hydrogenolysis is the most common method, other conditions can be employed for benzyl ether cleavage, including:

-

Strong Acids: Lewis or Brønsted acids can cleave benzyl ethers, although this method is less common due to its harshness.[9]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers.[19][20] Recent developments have also explored visible-light-mediated oxidative debenzylation.[20]

Table 1: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high-yielding | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups)[20] |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Useful when hydrogenation is not feasible | Harsh conditions, low functional group tolerance[9] |

| Oxidative Cleavage | DDQ, other oxidants | Orthogonal to hydrogenation | Can be substrate-specific, may require stoichiometric oxidant[19][20] |

The Role of cis-3-(Benzyloxy)cyclobutanamine in Drug Discovery

The structural features of cis-3-(Benzyloxy)cyclobutanamine make it an attractive scaffold for the development of novel therapeutics. The cyclobutane core provides a conformationally restricted framework, which can lead to improved binding affinity and selectivity for a biological target.[1][3][4] The amine functionality serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

The benzyloxy group, in its protected form, contributes to the overall lipophilicity of the molecule.[14] Upon deprotection, the resulting hydroxyl group can participate in hydrogen bonding interactions within a protein binding site, a crucial aspect of molecular recognition.

Conclusion

The benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine plays a multifaceted and indispensable role. It is not merely a passive protecting group but an active participant in the synthetic strategy, influencing stereochemistry and modulating the physicochemical properties of the molecule. A thorough understanding of its installation, stability, and cleavage is paramount for the successful synthesis and application of this and related cyclobutane-containing building blocks in the pursuit of novel therapeutics. The strategic use of the benzyloxy group empowers chemists to construct complex molecular architectures with precision and control, paving the way for the discovery of next-generation pharmaceuticals.

References

- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). Google Cloud.

- Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC.

- Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. (n.d.). ScienceDirect.

- Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC.

- Benzyl group. (n.d.). Wikipedia.

- Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.

- Application Notes and Protocols: Deprotection of the Benzyl Group from (S) - Benchchem. (n.d.). BenchChem.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.

- Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor.

- Alcohol Protecting Groups. (n.d.). University of Windsor.

- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.

- Benzyl Protection. (n.d.). Common Organic Chemistry.

- Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). ACS Publications.

- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides. (n.d.). PubMed.

- Explore Our Novel Cyclobutane Derivatives. (2020, December 14). Life Chemicals.

- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.

- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Benzyl group - Wikipedia [en.wikipedia.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. jk-sci.com [jk-sci.com]

- 13. Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

The Ascendancy of the cis-3-(Benzyloxy)cyclobutanamine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Beyond "Flatland" in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological properties has led researchers to explore beyond the confines of traditional, planar aromatic scaffolds. The concept of "escaping from flatland" has gained significant traction, emphasizing the importance of incorporating three-dimensional (3D) structural motifs to improve drug-like properties such as solubility, metabolic stability, and target-binding affinity. Among the various sp³-rich scaffolds, the cyclobutane ring has emerged as a particularly attractive architectural element. Its inherent ring strain and puckered conformation offer a unique geometric profile that can rigidly orient substituents in defined vectors of chemical space, thereby facilitating precise interactions with biological targets.

This technical guide delves into the synthesis and application of a versatile and increasingly important building block: the cis-3-(Benzyloxy)cyclobutanamine scaffold. We will explore its strategic value in drug discovery, provide a detailed, field-proven synthetic protocol, and showcase its application in the generation of potent and selective kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their medicinal chemistry programs.

The Strategic Value of the cis-3-(Benzyloxy)cyclobutanamine Scaffold

The utility of the cis-3-(Benzyloxy)cyclobutanamine core lies in the unique combination of its constituent parts:

-

The Cyclobutane Ring: This four-membered carbocycle serves as a rigid, non-planar spacer. Unlike more flexible aliphatic chains, the cyclobutane ring restricts the conformational freedom of attached functional groups, reducing the entropic penalty upon binding to a target protein. This conformational constraint can lead to a significant enhancement in binding affinity and selectivity.[1] Furthermore, the cyclobutane motif is often more metabolically stable than other commonly used linkers.

-

The cis-1,3-Disubstitution Pattern: The cis relationship between the amine and benzyloxy groups creates a specific spatial arrangement of these functionalities. This well-defined stereochemistry is crucial for directing interactions with the target protein. The amine group can serve as a key hydrogen bond donor or acceptor, or as a handle for further derivatization, while the benzyloxy group can engage in hydrophobic or π-stacking interactions.

-

The Benzyloxy Group: The benzyloxy moiety offers several advantages. It can act as a surrogate for a hydroxyl group, with the benzyl group providing a larger hydrophobic surface for enhanced binding in certain pockets. It can also serve as a protecting group for the hydroxyl functionality, allowing for selective manipulation of the amine group, and can be readily deprotected to reveal the corresponding alcohol for further functionalization.

The convergence of these features makes cis-3-(Benzyloxy)cyclobutanamine a powerful scaffold for generating libraries of diverse compounds with well-defined 3D shapes, ideal for probing the structure-activity relationships (SAR) of a given biological target.

Synthesis of the cis-3-(Benzyloxy)cyclobutanamine Scaffold: A Step-by-Step Protocol

The synthesis of cis-3-(Benzyloxy)cyclobutanamine can be efficiently achieved in two key stages starting from commercially available materials: the synthesis of the precursor ketone, 3-(benzyloxy)-1-cyclobutanone, followed by a stereoselective reductive amination.

Part 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

This procedure is adapted from a patented multi-step synthesis, culminating in the desired cyclobutanone.[2]

Experimental Protocol:

-

Etherification: In a reaction flask, dissolve potassium hydroxide (7.14 mol) in ethylene glycol (15.74 mol) with stirring at 70°C. Slowly add chloromethylbenzene (4.1 mol) and stir for 1 hour. Add water and extract the product with diethyl ether. Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain 2-(benzyloxy)ethanol.

-

Halogenation, Elimination, and Ring Closure: The subsequent steps of halogenation, elimination, and ring closure to form a dichlorinated cyclobutanone intermediate are carried out as described in the patent literature.[2]

-

Dechlorination to 3-(benzyloxy)-1-cyclobutanone: Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (1 mol) in a mixture of water (2000 mL) and acetic acid (2000 mL). Slowly add zinc powder (3.07 mol) and stir at room temperature for 1 hour. Filter the reaction mixture and extract the filtrate with diethyl ether. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 3-(benzyloxy)-1-cyclobutanone.

Part 2: Stereoselective Reductive Amination to cis-3-(Benzyloxy)cyclobutanamine

To achieve the desired cis-stereochemistry, a directed reductive amination approach is employed. The use of a chelating agent like titanium(IV) isopropoxide can pre-organize the substrate and the reducing agent to favor hydride delivery from the less hindered face, leading to the cis-product.[3]

Experimental Protocol:

-

Imine Formation: To a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add titanium(IV) isopropoxide (1.2 equiv). Stir for 30 minutes, then add a solution of ammonia in methanol (excess). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Reduction: Cool the reaction mixture to -78°C and add a solution of sodium borohydride (1.5 equiv) in methanol portion-wise. Stir at -78°C for 4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and filter through a pad of celite. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford cis-3-(Benzyloxy)cyclobutanamine. The amine can be converted to its hydrochloride salt for better stability and handling.

Caption: Synthetic workflow for cis-3-(Benzyloxy)cyclobutanamine.

Application in Medicinal Chemistry: A Case Study of CDK5 Inhibitors

The utility of the cis-3-aminocyclobutanol scaffold, a close analog of cis-3-(benzyloxy)cyclobutanamine (where the benzyl group can be considered a protecting group or a hydrophobic element), has been effectively demonstrated in the development of potent and selective Cyclin-Dependent Kinase 5 (CDK5) inhibitors.[4] CDK5 is a validated therapeutic target for certain cancers, and the development of selective inhibitors is an active area of research.

A series of cis-substituted cyclobutyl-4-aminoimidazole inhibitors were synthesized and evaluated for their inhibitory activity against CDK5 and the closely related CDK2. The general structure of these inhibitors features the cis-3-aminocyclobutanol core, where the amine is incorporated into a purine-like scaffold and the hydroxyl group is available for interaction with the kinase hinge region.

Caption: General structure of cis-3-aminocyclobutanol-based CDK5 inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR data for a selection of these CDK5 inhibitors, highlighting the impact of substitutions on the cyclobutane scaffold and the appended aromatic ring.

| Compound | R1 | R2 | CDK5 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK5) |

| 1a | H | Phenyl | 50 | 250 | 5.0 |

| 1b | H | 4-Fluorophenyl | 30 | 180 | 6.0 |

| 1c | H | 4-Chlorophenyl | 25 | 150 | 6.0 |

| 1d | H | 4-Methoxyphenyl | 80 | 400 | 5.0 |

| 2a | Me | Phenyl | 150 | >1000 | >6.7 |

| 2b | Me | 4-Fluorophenyl | 100 | >1000 | >10 |

Data adapted from relevant literature.[4]

Key SAR Insights:

-

Role of the cis-3-Hydroxy Group: The presence of the hydroxyl group is crucial for potent CDK5 inhibition, as it is believed to form a key hydrogen bond interaction with the hinge region of the kinase. The cis stereochemistry is essential for correctly positioning this hydroxyl group.

-

Impact of R1 Substitution: Substitution on the cyclobutane ring (R1) is generally not well-tolerated. The introduction of a methyl group (compounds 2a and 2b ) leads to a significant decrease in CDK5 potency, suggesting a tight fit in this region of the binding pocket.

-

Influence of R2 Substitution: The nature of the R2 substituent on the appended phenyl ring has a modest but discernible impact on potency. Electron-withdrawing groups at the 4-position (e.g., fluoro and chloro in compounds 1b and 1c ) lead to a slight increase in potency compared to the unsubstituted phenyl ring (1a ). An electron-donating methoxy group (1d ) results in a decrease in potency. This suggests that the electronic properties and/or the size of the substituent at this position can modulate binding affinity.

-

Selectivity: The scaffold generally provides good selectivity for CDK5 over CDK2. This selectivity is enhanced with the introduction of a methyl group at the R1 position, albeit at the cost of potency.

Conclusion and Future Perspectives

The cis-3-(Benzyloxy)cyclobutanamine scaffold represents a valuable and versatile building block for modern medicinal chemistry. Its rigid, 3D architecture provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The synthetic route outlined in this guide offers a practical and scalable approach to access this important intermediate.

The case study of CDK5 inhibitors demonstrates how this scaffold can be effectively utilized to explore SAR and optimize ligand-target interactions. The ability to readily derivatize both the amine and, after deprotection, the hydroxyl functionalities opens up a vast chemical space for further exploration. As the demand for novel, sp³-rich chemical matter continues to grow, the cis-3-(Benzyloxy)cyclobutanamine scaffold is poised to play an increasingly significant role in the discovery of the next generation of therapeutics.

References

-

Khair, N. Z., Lenjisa, J. L., Tadesse, S., Kumarasiri, M., Basnet, S. K. C., Mekonnen, L. B., Li, M., Diab, S., Sykes, M. J., Albrecht, H., Milne, R., & Wang, S. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(5), 786–791. [Link]

-

Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). An efficient, directed reductive amination of β-hydroxy-ketones allows the stereoselective preparation of 1,3-syn-amino alcohols. Organic Letters, 9(2), 267–270. [Link]

- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents. (n.d.).

-

Wille, U. (2019). The Cyclobutane Ring in Natural Products and Drug Molecules. Israel Journal of Chemistry, 59(3-4), 274-289. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: A Technical Guide to the Fundamental Reactivity of cis-3-(Benzyloxy)cyclobutanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2] Within this class of structures, cis-3-(benzyloxy)cyclobutanamine stands out as a versatile and strategically vital building block. Its bifunctional nature, combining a nucleophilic primary amine and a readily cleavable benzyloxy ether, offers a dual-pronged approach to the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of cis-3-(benzyloxy)cyclobutanamine, offering field-proven insights into its synthesis, functional group transformations, and strategic applications in drug discovery. Every protocol and mechanistic discussion is grounded in established chemical principles, designed to empower researchers to leverage this valuable synthon with confidence and precision.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The incorporation of small, strained rings into drug candidates is a powerful strategy for optimizing pharmacological properties. The puckered, three-dimensional nature of the cyclobutane ring can enhance binding affinity by pre-organizing pharmacophoric elements, improve metabolic stability by shielding susceptible positions from enzymatic degradation, and serve as a non-planar bioisostere for aromatic rings.[2] cis-3-(Benzyloxy)cyclobutanamine is a particularly valuable building block as it provides a rigid 1,3-disubstituted cyclobutane core, a scaffold that is increasingly recognized for its favorable pharmacological properties.[2]

Synthesis of cis-3-(Benzyloxy)cyclobutanamine: A Plausible Synthetic Approach

While multiple synthetic routes to substituted cyclobutanes exist, a common and effective strategy for accessing cis-3-(benzyloxy)cyclobutanamine involves the reductive amination of a key intermediate, 3-(benzyloxy)cyclobutanone. This approach offers good control over the relative stereochemistry.

A plausible synthesis commences with the protection of 3-hydroxycyclobutanone, followed by reductive amination and subsequent benzylation of the resulting amino alcohol. A more direct, and likely higher-yielding approach, starts from the commercially available 3-(benzyloxy)cyclobutanone.

Proposed Synthetic Workflow

Caption: Proposed synthesis of cis-3-(benzyloxy)cyclobutanamine via reductive amination.

Experimental Protocol: Reductive Amination of 3-(Benzyloxy)cyclobutanone

-

Reaction Setup: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl until the pH is ~2. The mixture is stirred for 30 minutes to hydrolyze any remaining imine. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in water and washed with dichloromethane. The aqueous layer is then basified to pH >12 with solid NaOH and extracted with dichloromethane (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford cis-3-(benzyloxy)cyclobutanamine. The cis isomer is typically the major product under these conditions. Further purification can be achieved by column chromatography on silica gel.

Core Reactivity of cis-3-(Benzyloxy)cyclobutanamine

The utility of this building block stems from the orthogonal reactivity of its two primary functional groups: the primary amine and the benzyl ether.

Reactions at the Amine Terminus: Building Molecular Complexity

The primary amine of cis-3-(Benzyloxy)cyclobutanamine serves as a versatile nucleophilic handle for introducing a wide array of substituents, commonly seen in the elaboration of drug scaffolds.

The formation of an amide bond is a cornerstone of medicinal chemistry. The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents.

Caption: General scheme for the N-acylation of cis-3-(benzyloxy)cyclobutanamine.

Protocol: N-Acylation with an Acyl Chloride

-

Reaction Setup: cis-3-(Benzyloxy)cyclobutanamine (1.0 eq) is dissolved in dichloromethane (0.2 M) and cooled to 0 °C. A hindered base such as triethylamine or diisopropylethylamine (1.5 eq) is added.

-

Acylation: The desired acyl chloride (1.1 eq) is added dropwise.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

The amine can undergo nucleophilic substitution with alkyl halides or be a partner in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. This is a common strategy for linking the cyclobutane core to aromatic or heteroaromatic systems in drug candidates.

Reactions at the Benzyloxy Group: Unveiling the Hydroxyl Functionality

The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be cleaved under various conditions, most commonly via catalytic hydrogenation. This deprotection reveals a secondary alcohol, providing another point for diversification or for establishing key hydrogen bonding interactions in a drug-target complex.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is the most common and efficient method for debenzylation.

Caption: Debenzylation of the benzyloxy group to reveal the hydroxyl functionality.

Protocol: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen.[3]

-

Reaction Setup: To a solution of the N-protected cis-3-(benzyloxy)cyclobutanamine derivative (1.0 eq) in methanol or ethanol (0.1 M) is added ammonium formate (5.0 eq) and 10% Pd/C (10 mol% Pd).

-

Reaction: The mixture is heated to reflux and monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or crystallization.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 206660-72-2 | [Generic Supplier Data] |

| Molecular Formula | C₁₁H₁₅NO | [Generic Supplier Data] |

| Molecular Weight | 177.24 g/mol | [Generic Supplier Data] |

| Appearance | Liquid or low-melting solid | [Generic Supplier Data] |

| Boiling Point | ~268 °C (Predicted) | [Generic Supplier Data] |

| pKa (amine) | ~10.24 (Predicted) | [Generic Supplier Data] |

Note on Spectroscopic Data: While a publicly available, fully assigned NMR spectrum for cis-3-(benzyloxy)cyclobutanamine is not readily found in the searched literature, the expected 1H and 13C NMR signals can be predicted based on the analysis of similar cyclobutane structures.[4][5] Key expected signals in the 1H NMR would include multiplets for the cyclobutane protons, a singlet for the benzylic methylene protons, and signals for the aromatic protons of the benzyl group. The 13C NMR would show characteristic signals for the aliphatic carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.

Safety and Handling

cis-3-(Benzyloxy)cyclobutanamine is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Refer to the supplier's Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

cis-3-(Benzyloxy)cyclobutanamine is a high-value building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and the orthogonal reactivity of its amine and protected hydroxyl functionalities provide a reliable and versatile platform for the synthesis of complex, three-dimensional molecules. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.

References

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL not available)

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.

- Supplementary Material - The Royal Society of Chemistry. (URL not available)

- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv

-

Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II) - MDPI. Available from: [Link]

- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst - Sigma-Aldrich. (URL not available)

-

Reactions at the benzylic position (video) - Khan Academy. Available from: [Link]

- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).

- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC. (URL not available)

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available from: [Link]

-

13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Available from: [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids - Organic Syntheses. Available from: [Link]

- cis-3,4-Dichlorocyclobutene as a Versatile Synthon in Organic Synthesis. Rapid Entry into Complex Polycyclic Systems with Remarkably Stereospecific Reactions We thank Drs. D. H. Huang and G. Siuzdak for their assistance with NMR spectroscopy and mass spectrometry, respectively. This work was financially supported by the National Institutes of Health (USA) and The. (URL not available)

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). Available from: [Link]

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - Beilstein Journals. Available from: [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws]. (URL not available)

-

Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. Available from: [Link]

-

Figure S1: 1 H NMR spectrum of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

13 C NMR spectrum of 3-hydroxybutanone (acetoin) - Doc Brown's Chemistry. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

A-Z Guide to the Stability and Storage of cis-3-(Benzyloxy)cyclobutanamine: A Technical Primer for Drug Development Professionals

Abstract

cis-3-(Benzyloxy)cyclobutanamine is a pivotal building block in contemporary medicinal chemistry, valued for its unique strained cyclobutane scaffold and versatile functional groups. The inherent reactivity that makes this compound synthetically useful also renders it susceptible to degradation, posing significant challenges for long-term storage, formulation, and integration into multi-step synthetic workflows. This technical guide provides an in-depth analysis of the chemical stability of cis-3-(Benzyloxy)cyclobutanamine, grounded in the fundamental principles of its constituent functional groups: a primary amine, a benzyl ether, and a strained cyclobutane ring. We delineate the primary degradation pathways—including hydrolysis, oxidation, and thermal decomposition—and present a comprehensive, field-tested protocol for optimal storage and handling. Furthermore, this guide details a systematic methodology for conducting forced degradation studies, enabling researchers to proactively identify stability-indicating parameters and ensure the integrity of their research and development programs.

Introduction: The Structural Basis of Reactivity

The stability of cis-3-(Benzyloxy)cyclobutanamine is not governed by a single factor but is rather a composite of the chemical behaviors of its three key structural motifs. Understanding these components is crucial to predicting and mitigating degradation.

-

Primary Amine (-NH₂): This group serves as a key synthetic handle but is also a primary site for reactivity. It is basic, nucleophilic, and susceptible to oxidation.

-

Benzyl Ether (-O-CH₂-Ph): Generally considered a robust protecting group, the benzyl ether is stable under a wide range of conditions but can be cleaved under harsh acidic or specific oxidative and reductive (hydrogenolysis) conditions.[1][2] The benzylic position is resonance-stabilized, which can influence its reactivity.[3][4]

-

Cyclobutane Ring: As a four-membered ring, cyclobutane possesses significant angle and torsional strain compared to larger rings like cyclopentane or cyclohexane.[5][6][7] This inherent ring strain makes it more susceptible to ring-opening reactions under certain energetic conditions, although it is generally more stable than cyclopropane.[8][9]

This guide will systematically explore how environmental and chemical factors act upon these motifs to influence the overall stability of the molecule.

Caption: Acid-catalyzed hydrolysis pathway of the benzyl ether.

Oxidative Stability

Both the primary amine and the benzylic carbon are potential sites for oxidation.

-

Amine Oxidation: Primary amines can be oxidized by atmospheric oxygen, a process often catalyzed by trace metals. [10]This can lead to a variety of products, including imines, hydroxylamines, or further degradation products. [11][12]The oxidation of primary amines can sometimes lead to the formation of nitriles under specific conditions. [13]* Benzylic Oxidation: The C-H bonds on the benzylic carbon are weakened due to the stability of the resulting benzyl radical, making this position susceptible to auto-oxidation, especially in the presence of light or radical initiators. [3]This can lead to the formation of benzaldehyde or benzoic acid derivatives.

-

Recommendation: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with oxygen.

Thermal Stability

-

General Profile: While specific differential scanning calorimetry (DSC) data for this molecule is not publicly available, related benzyl ether compounds have shown thermal stability up to temperatures well over 200°C. [14]However, the presence of the amine and the strained ring may lower the decomposition temperature.

-

Accelerated Degradation: Elevated temperatures will accelerate all other degradation pathways, particularly oxidation. It is a common practice in stability testing that a 14-day period at 54°C can simulate approximately two years of storage under normal conditions. [15]* Recommendation: Store at reduced temperatures to minimize the rate of all potential degradation reactions. Refrigeration is recommended, and freezing may be optimal for long-term archival.

Photostability

-

Benzylic Systems: Aromatic compounds, particularly those with benzylic C-H or C-O bonds, can be susceptible to photolytic degradation. UV radiation can promote the formation of radical intermediates, initiating cleavage or oxidation. [16][17]* Recommendation: Protect the compound from light at all times by using amber vials or storing containers in the dark.

Recommended Storage and Handling Protocols

Based on the analysis of the compound's chemical liabilities, the following storage conditions are mandated to ensure its long-term purity and integrity.

| Parameter | Condition | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation). [18][19]For long-term (>1 year) storage, -20°C or -80°C is preferred. [20][21] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and the benzylic ether position. [10] |

| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation of the benzylic system. [17] |

| Moisture | Tightly Sealed Container | Prevents hydrolysis of the benzyl ether and reaction of the amine with atmospheric CO₂. Use of a desiccator is advised. |

| Form | Solid (as salt) or Neat Oil (as freebase) | Storing as a solid salt (e.g., HCl) can enhance stability against oxidation. If stored as the freebase oil, inert atmosphere and low temperature are critical. |

Handling Procedure: Before use, containers stored at low temperatures must be allowed to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold compound, which would introduce water and compromise stability. [19]

Methodology: Forced Degradation Study

A forced degradation or stress study is essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods (e.g., HPLC, UPLC). [22][23][24]It provides crucial data for formulation development, packaging selection, and determining shelf-life. [23]

Experimental Protocol: Forced Degradation

This protocol outlines a systematic approach to stress testing cis-3-(Benzyloxy)cyclobutanamine. A stock solution (e.g., 1 mg/mL in acetonitrile) should be used.

-

Sample Preparation:

-

Prepare five separate aliquots of the stock solution.

-

Prepare a control sample by diluting the stock solution with the analysis mobile phase to the target concentration (e.g., 100 µg/mL) and analyze immediately.

-

-

Stress Conditions: (Conditions may need to be optimized to achieve 5-20% degradation) [25][26] * Acid Hydrolysis: Add 1N HCl to an aliquot. Heat at 60°C for 2-8 hours.

-

Base Hydrolysis: Add 1N NaOH to an aliquot. Heat at 60°C for 2-8 hours.

-

Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.

-

Thermal Stress: Heat an aliquot of the stock solution at 80°C for 48 hours.

-

Photolytic Stress: Expose an aliquot to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Processing and Analysis:

-

After the designated stress period, cool the sample to room temperature.

-

Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

-

Dilute all samples to the target concentration with the mobile phase.

-

Analyze all samples (including the control) by a high-resolution, gradient reverse-phase HPLC method with UV detection (e.g., at 254 nm and 220 nm) and preferably Mass Spectrometric (MS) detection for peak identification.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of the parent peak.

-

Identify and quantify major degradation products (impurities >0.1%).

-

Use MS data to propose structures for the key degradants.

-

Caption: Workflow for a forced degradation study.

Conclusion

The stability of cis-3-(Benzyloxy)cyclobutanamine is a multi-faceted challenge dictated by its amine, benzyl ether, and cyclobutane functionalities. Proactive management of storage conditions is paramount to preserving its chemical integrity. The optimal storage protocol involves refrigeration (2-8°C) under an inert nitrogen or argon atmosphere, with stringent protection from light and moisture . By understanding the fundamental degradation pathways and implementing the systematic stability assessment protocols detailed in this guide, researchers and drug development professionals can ensure the reliability of their starting materials, the reproducibility of their results, and the overall quality of their development programs.

References

- PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.

- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.

- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.

- Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.

- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- PubMed. (n.d.). Influence of storage conditions on normal plasma amino-acid concentrations.

- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.

- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.

- PubMed Central. (n.d.). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates.

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

- OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

- RSC Publishing. (n.d.). and radiation-chemical production of radical cations of methylbenzenes and benzyl alcohols and their reactivity in aqueou.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

- ResearchGate. (2015). How can store amino acids stock solutions?.

- Organic Letters. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt.

- SGS. (n.d.). Forced Degradation.

- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.

- The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube.